![molecular formula C18H15BrN2O2 B4070482 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide](/img/structure/B4070482.png)
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide
Overview
Description
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a mechanism of action that may be useful in studying biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide involves the inhibition of the enzyme glycogen synthase kinase-3 beta (GSK-3β). This enzyme is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of this enzyme has been found to have anti-cancer properties and may be useful in the development of new cancer therapies.
Biochemical and Physiological Effects:
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. Additionally, it has been found to have neuroprotective properties and may be useful in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide in lab experiments is its potential anti-cancer properties. This compound may be useful in studying the mechanisms of cancer cell growth and apoptosis. Additionally, it has been found to have anti-inflammatory and neuroprotective properties, which may be useful in studying the mechanisms of these processes. One of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Future Directions
There are several future directions for research on 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide. One area of interest is in the development of new cancer therapies. This compound may be useful in the development of new drugs that target GSK-3β and inhibit cancer cell growth. Additionally, further studies are needed to determine the potential side effects and safe dosage of this compound. Further research is also needed to determine the potential applications of this compound in the treatment of inflammatory and neurological disorders.
Scientific Research Applications
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide has been studied for its potential applications in scientific research. One of the main areas of interest is in cancer research. This compound has been found to have anti-cancer properties and has been studied for its potential to inhibit the growth of cancer cells. It has also been studied for its potential to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
2-(5-bromo-3-formylindol-1-yl)-N-methyl-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2/c1-20(15-5-3-2-4-6-15)18(23)11-21-10-13(12-22)16-9-14(19)7-8-17(16)21/h2-10,12H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGFQGDYXCIMHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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